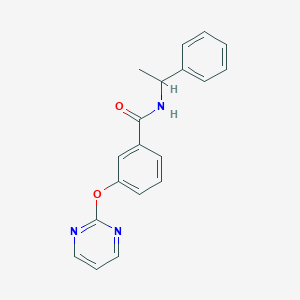

N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to "N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide" often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the design and synthesis of an orally active histone deacetylase inhibitor highlighted complex synthetic pathways involving selective inhibitions and biological evaluations (Zhou et al., 2008). These processes typically require precise control of reaction conditions to achieve the desired product selectively and with high yield.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives and pyrimidine-containing compounds is critical for understanding their chemical behavior and potential biological activity. For instance, studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide detailed insights into the intermolecular interactions and the stability of these compounds (Saeed et al., 2020). Such analyses are essential for rational drug design, allowing for the prediction of compound behavior in biological systems.

Chemical Reactions and Properties

Benzamide derivatives and pyrimidine-based compounds undergo a variety of chemical reactions, including N-acylation and carbonylative synthesis, to introduce functional groups that modulate their physical, chemical, and biological properties (Katoh et al., 1996; Fu et al., 2019). These reactions are fundamental for the development of new compounds with potential therapeutic applications.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the introduction of pyrimidine and benzamide moieties can affect the solubility and thermal stability of these compounds, which is crucial for their application in drug development and other fields (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the compound. Studies on similar compounds show that the presence of benzamide and pyrimidine groups can significantly affect their binding affinity to biological targets and their overall biological activity (Saeed et al., 2015).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Treatment

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits potential as an anticancer drug by blocking cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. This compound is orally bioavailable and has demonstrated significant antitumor activity in vivo, having entered clinical trials (Zhou et al., 2008).

Chemical Analysis and Separation Techniques

The compound's derivatives have been explored for nonaqueous capillary electrophoretic separation, highlighting its relevance in analytical chemistry. Specifically, the study developed a method for the separation of imatinib mesylate and related substances, offering a promising approach for quality control and the analysis of complex pharmaceutical mixtures (Ye et al., 2012).

Predicting Chemical Transformations

Research using tandem mass spectrometry predicted the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide. This study provided insights into potential reaction centers within the molecule, offering a foundation for understanding and predicting its behavior in various chemical environments (Wang et al., 2006).

Anti-Tubercular Scaffold Development

Another study focused on the synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the compound's potential as a backbone for developing new anti-tubercular agents, emphasizing its role in addressing global health challenges related to tuberculosis (Nimbalkar et al., 2018).

Inhibition of Nitric Oxide Production

New benzamide derivatives, including those structurally related to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, were isolated from natural sources and demonstrated potent inhibition of nitric oxide production in microglia cells. This activity suggests potential applications in the development of therapies for conditions associated with excessive nitric oxide production (Kim et al., 2009).

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14(15-7-3-2-4-8-15)22-18(23)16-9-5-10-17(13-16)24-19-20-11-6-12-21-19/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJMEQVGFWBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)